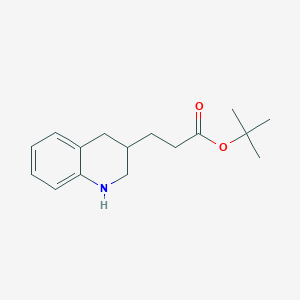

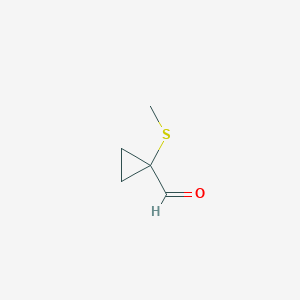

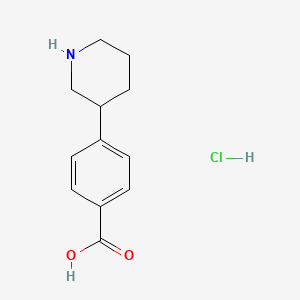

![molecular formula C22H25N3O2 B2523278 N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide CAS No. 1286722-08-4](/img/structure/B2523278.png)

N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide is a complex organic molecule that is likely to have a multi-faceted molecular structure, given its name. This compound is not directly discussed in the provided papers, but we can infer from the related structures that it may have potential biological activity, possibly within the realm of opioid receptors or as part of a molecular framework that could exhibit interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions . Although the specific synthesis of N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide is not detailed, it is likely that a similar approach could be taken. This would involve the introduction of appropriate substituents to the core structure, potentially through the use of racemic or chiral amino acids to introduce alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of compounds similar to the title compound often includes planar groups, such as aromatic rings, which can influence the overall geometry and potential intermolecular interactions. For example, the second paper describes a molecule composed of a pyridyl and a phenyl ring, which are approximately planar and form a specific angle with each other . The title compound likely has a similar complexity in its structure, with multiple rings and substituents contributing to its three-dimensional conformation.

Chemical Reactions Analysis

While the specific chemical reactions of N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide are not provided, the related compounds in the first paper exhibit biological activity as opioid kappa agonists . This suggests that the title compound may also participate in biological reactions, particularly with opioid receptors, and could be synthesized to explore such interactions further.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be speculated based on the properties of structurally related compounds. For instance, the intramolecular hydrogen bonding described in the second paper contributes to the planarity of the molecule and could affect solubility and stability . The title compound may also exhibit specific physical properties such as melting point, solubility, and crystallinity, which would be influenced by its molecular structure and intermolecular interactions.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Compounds similar to "N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide" often involve complex synthesis processes that leverage cyclization reactions, regioselective cyclizations, and the Michael reaction to create novel chemical structures. For instance, the synthesis of azabicyclic and azaspirocyclic lactams through the cyclization of enolates derived from N-nicotinoyl and N-isonicotinoyl glycine and alanine derivatives showcases the versatility of these approaches in creating complex molecular architectures (Arnott, Clayden, & Hamilton, 2006). Moreover, the oxidation reactions of specific acetamide derivatives to generate diverse products highlight the broad range of possible modifications and derivatives that can be obtained from these compounds (Pailloux & Mlostoń, 2007).

Applications in Materials Science and Catalysis

Certain acetamide derivatives have been utilized in materials science, particularly as phase transfer catalysts. The synthesis of polymers containing acetamide structures, such as N-Methyl-N-(p-vinylbenzyl) acetamide, and their application as phase transfer catalysts for nucleophilic substitution reactions demonstrate the potential of these compounds in enhancing chemical reactions under specific conditions (Kondo, Minafuji, Inagaki, & Tsuda, 1986).

Potential in Drug Discovery and Development

Although the request specifically excludes drug use and side effects, it's worth noting that the structural features of compounds similar to the one often underpin their exploration in medicinal chemistry for their potential biological activities. Research into N-aryl(indol-3-yl)glyoxamides as antitumor agents, for example, illustrates the ongoing efforts to discover new therapeutic agents based on complex organic molecules (Marchand, Antoine, Le Baut, Czech, Baasner, & Günther, 2009).

Mécanisme D'action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The compound could potentially interact with biological macromolecules such as proteins or DNA, leading to a therapeutic effect .

Propriétés

IUPAC Name |

N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16-6-2-3-7-18(16)14-24-12-10-17-11-13-25(22(27)21(17)24)15-20(26)23-19-8-4-5-9-19/h2-3,6-7,10-13,19H,4-5,8-9,14-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQDOOOMDHZQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

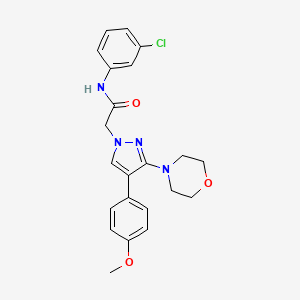

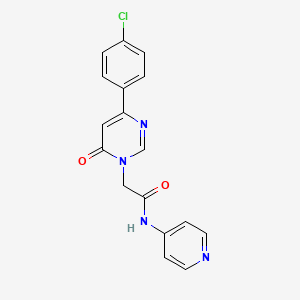

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

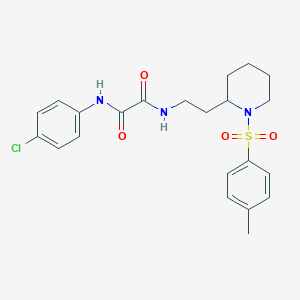

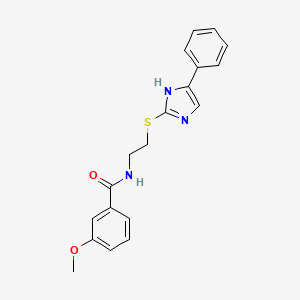

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)

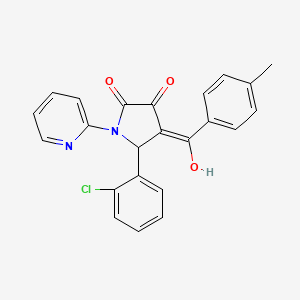

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)

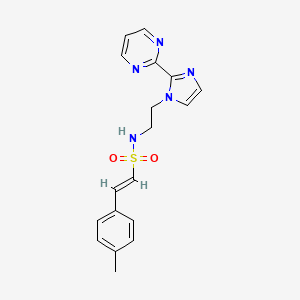

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)